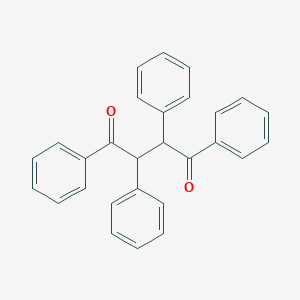

1,2,3,4-Tetraphenyl-1,4-butanedione

概要

説明

1,2,3,4-Tetraphenyl-1,4-butanedione is an organic chemical compound . It is also known as 1,1,4,4-Tetraphenyl-1,3-butadiene or TPB . It is used as an electroluminescent dye and glows blue with an emission spectrum peak wavelength at 430 nm , which makes it useful as a wavelength shifter .

Synthesis Analysis

The synthesis of 1,1,4,4-tetraphenyl-1,3-butadiene derivatives involves a Grignard reaction of bromobenzene and acetophenone to prepare 1,1-diphenylethanol. This is followed by dehydration and chloromethylation to produce 1,1-diphenyl-3-chloropropylene. Finally, the 1,1,4,4-tetraphenyl-1,3-butadiene derivatives are synthesized by the Grignard reaction of 1,1-diphenyl-3-chloropropylene and benzophenone derivatives .Molecular Structure Analysis

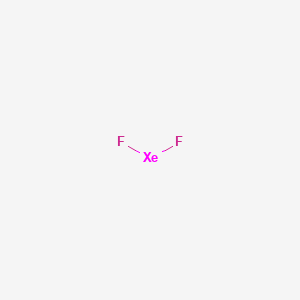

The molecular formula of 1,2,3,4-Tetraphenyl-1,4-butanedione is C28H22O2 . The average mass is 390.473 Da and the monoisotopic mass is 390.161987 Da .Chemical Reactions Analysis

The transformation of 1,1,4,4-tetraphenyl-1,2-butadiene to 1,1,4,4-tetraphenyl-1,3-butadiene occurs via an indirect self-protonation mechanism. Hydroxide ion derived from residual water in the system acts as a base toward unreduced starting material to initiate the isomerization .Physical And Chemical Properties Analysis

1,2,3,4-Tetraphenyl-1,4-butanedione has a molar mass of 358.484 g·mol−1. It appears as white to yellow white needles. It has a density of 1.079 g/cm3 and a melting point of 203.5 °C (398.3 °F; 476.6 K). It is soluble in ethanol, benzene, chloroform, and acetic acid .科学的研究の応用

Complex Formation and Characterization : Tetraketones like 1,2,3,4-Tetraphenyl-1,4-butanedione can act as ligands in the formation of binuclear complexes. These complexes have been studied for their analytical, infrared (IR), and visible spectra, along with magnetic susceptibility data, indicating potential applications in coordination chemistry and materials science (Fenton et al., 1982).

Photosensitizers in Dental Resin Composites : 1,2-Diketones, including compounds structurally similar to 1,2,3,4-Tetraphenyl-1,4-butanedione, have been explored as photosensitizers for dental resin composites. Their role in enhancing the physical properties of these composites has been compared with traditional photosensitizers (Sun & Chae, 2000).

High-Temperature Functional Aromatic Polymers : Research has been conducted on the synthesis of high-molecular-weight polymers and copolymers using aliphatic 1,2-diketones, similar to 1,2,3,4-Tetraphenyl-1,4-butanedione. These materials have potential applications in the development of novel polymers with specific functional properties (Hernández-Cruz et al., 2015).

Magnetization Dynamics in Single-Ion Magnets : Studies have shown that complexes involving 1,2,3,4-Tetraphenyl-1,4-butanedione analogs exhibit unique magnetization dynamics, crucial for the development of single-ion magnets. These magnets have potential applications in data storage and quantum computing (Zhang et al., 2016).

Biochemical Aspects of Organoboron Complexes : Organoboron complexes using ligands similar to 1,2,3,4-Tetraphenyl-1,4-butanedione have been synthesized and studied for their structural and biochemical properties. These complexes are noted for their significant fungicidal and bactericidal properties, indicating potential applications in medicinal chemistry (Singh et al., 1990).

Chemical Reactions and Synthesis : The compound and its derivatives have been involved in various chemical reactions and syntheses, leading to the creation of novel compounds with potential applications in organic chemistry and materials science. This includes reactions like cyclocondensation and hydrogen bonding studies (Marri et al., 2017).

Safety And Hazards

将来の方向性

1,2,3,4-Tetraphenyl-1,4-butanedione is of interest for blue emitting devices and for fundamental studies on intermolecular interactions, excited states, and vibronic coupling in the fields of chemical physics and materials science . It has recently attracted attention as an electro-active molecule, as a highly efficient blue emitting electroluminescent dye, or high-energy emitter in organic white-light emitting devices .

特性

IUPAC Name |

1,2,3,4-tetraphenylbutane-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22O2/c29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(30)24-19-11-4-12-20-24/h1-20,25-26H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLHKSCFJQMEDTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30341236 | |

| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,4-Tetraphenyl-1,4-butanedione | |

CAS RN |

10516-92-4 | |

| Record name | 1,2,3,4-Tetraphenyl-1,4-butanedione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30341236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

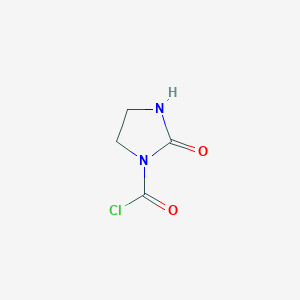

![1,3,8-Triazaspiro[4.5]decane-2,4-dione](/img/structure/B84146.png)

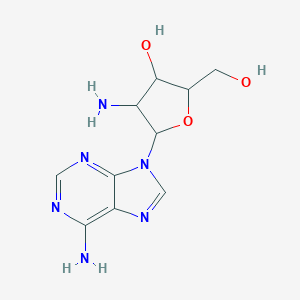

![[(2R,3S)-5-(2-amino-6-oxo-3H-purin-9-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate](/img/structure/B84164.png)